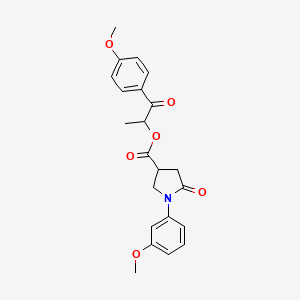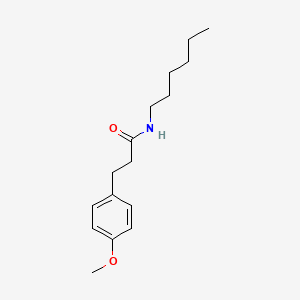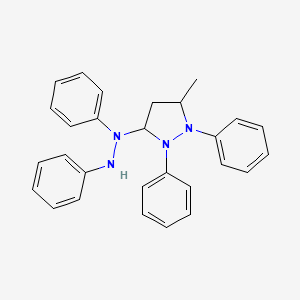![molecular formula C20H22N6O2 B12472909 N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12472909.png)
N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with two 4-methylphenylamino groups and an alanine moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by the reaction of cyanuric chloride with 4-methylphenylamine under controlled conditions. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Substitution Reaction: The intermediate product is then subjected to a substitution reaction with alanine. This step involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
科学的研究の応用
N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycine
- N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}serine
- N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}threonine
Uniqueness
N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine is unique due to its specific substitution pattern and the presence of an alanine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C20H22N6O2 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N6O2/c1-12-4-8-15(9-5-12)22-19-24-18(21-14(3)17(27)28)25-20(26-19)23-16-10-6-13(2)7-11-16/h4-11,14H,1-3H3,(H,27,28)(H3,21,22,23,24,25,26) |
InChIキー |
MCYZSQALYBMAKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)O)NC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12472831.png)

![N-(4-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472853.png)
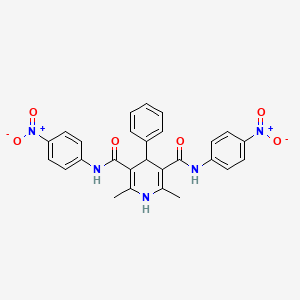
![5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B12472875.png)

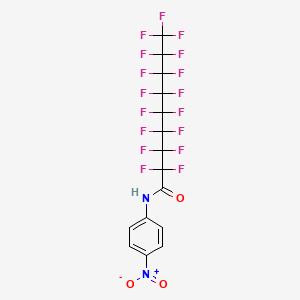
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472899.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B12472904.png)
![6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine](/img/structure/B12472905.png)
![4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B12472908.png)
